REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[F:6][c:7]1[n:8][c:9]([F:13])[cH:10][cH:11][cH:12]1.[O:14]=[CH:15][N:16]([CH3:17])[CH3:18].[OH2:24].[nH:1]1[n:2][cH:3][cH:4][cH:5]1>>[n:1]1(-[c:9]2[n:8][c:7]([F:6])[cH:12][cH:11][cH:10]2)[n:2][cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(F)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn[nH]c1
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Name
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Type
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product
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Smiles
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Fc1cccc(-n2cccn2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |